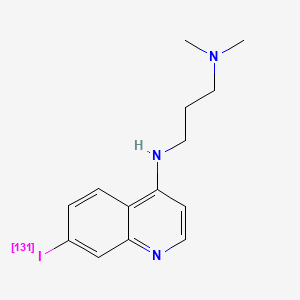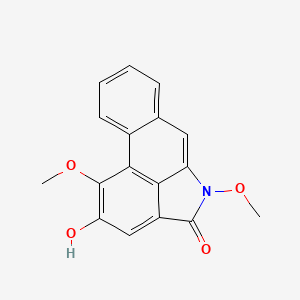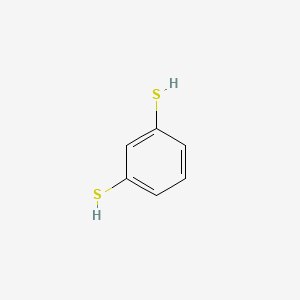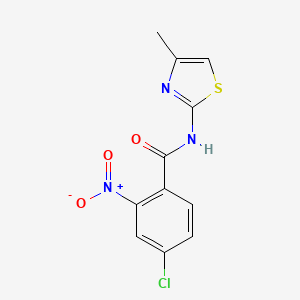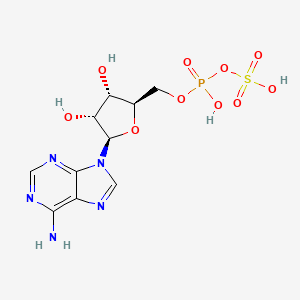
Adenosine-5'-phosphosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-phosphosulfate is a sulfur-containing compound that plays a crucial role in the biological sulfur cycle. It is an intermediate in the reduction of sulfate to sulfite, which is a key step in the biosynthesis of cysteine and other sulfur-containing biomolecules. This compound is essential for various cellular processes, including cell signaling, redox homeostasis, and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate can be synthesized through a chemoenzymatic approach. The process involves the use of adenosine triphosphate sulfurylase to catalyze the reaction between adenosine triphosphate and sulfate ions, forming adenosine 5’-phosphosulfate . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the presence of magnesium ions to stabilize the enzyme activity .
Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes. The process involves the fermentation of the bacterial culture, followed by the extraction and purification of the compound using chromatographic techniques . The use of an ATP regeneration system can significantly enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-phosphosulfate undergoes several types of chemical reactions, including reduction, hydrolysis, and substitution. The reduction of adenosine 5’-phosphosulfate to sulfite is catalyzed by adenosine 5’-phosphosulfate reductase . This reaction is a key step in the assimilatory sulfate reduction pathway.
Common Reagents and Conditions:
Major Products: The major products formed from the reduction of adenosine 5’-phosphosulfate are sulfite and adenosine monophosphate . These products are further utilized in various metabolic pathways, including the biosynthesis of cysteine and other sulfur-containing compounds.
Scientific Research Applications
Adenosine 5’-phosphosulfate has numerous applications in scientific research:
Mechanism of Action
Adenosine 5’-phosphosulfate exerts its effects through its role as an intermediate in the sulfur assimilation pathway. The compound is first formed by the action of adenosine triphosphate sulfurylase on sulfate ions. It is then reduced to sulfite by adenosine 5’-phosphosulfate reductase, with the electrons provided by glutathione . The sulfite is subsequently reduced to sulfide by ferredoxin-dependent sulfite reductase . This pathway is crucial for the biosynthesis of cysteine and other sulfur-containing biomolecules.
Comparison with Similar Compounds
Adenosine 5’-phosphosulfate is unique in its role as an intermediate in the sulfur assimilation pathway. Similar compounds include:
3’-Phosphoadenosine-5’-phosphosulfate: This compound is also involved in sulfur metabolism but serves as a sulfonate group donor in sulfotransferase reactions.
Adenosine monophosphate: This compound is a product of the hydrolysis of adenosine 5’-phosphosulfate and plays a role in various metabolic pathways.
Adenosine 5’-phosphosulfate is distinct in its specific role in the reduction of sulfate to sulfite, which is a critical step in the biosynthesis of sulfur-containing biomolecules .
Properties
CAS No. |
485-84-7 |
|---|---|
Molecular Formula |
C10H14N5O10PS |
Molecular Weight |
427.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfo hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O10PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IRLPACMLTUPBCL-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N |
Key on ui other cas no. |
485-84-7 |
physical_description |
Solid |
Synonyms |
5'-Phosphosulfate, Adenosine Adenosine 5' Phosphosulfate Adenosine 5'-Phosphosulfate Adenosine Phosphosulfate Adenylyl Sulfate Phospho Adenylsulfate Phospho-Adenylsulfate Phosphosulfate, Adenosine Sulfate, Adenylyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


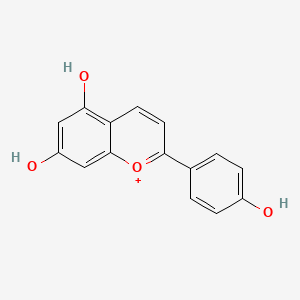
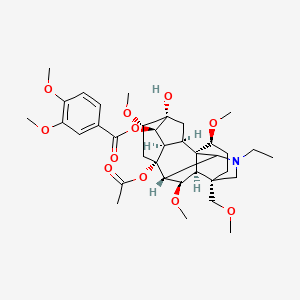
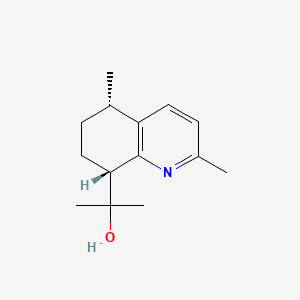
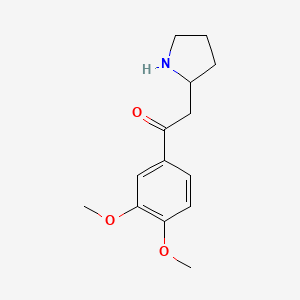
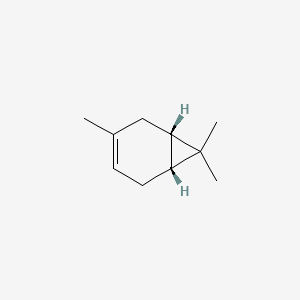
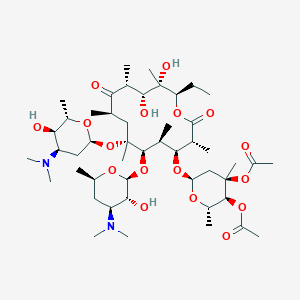

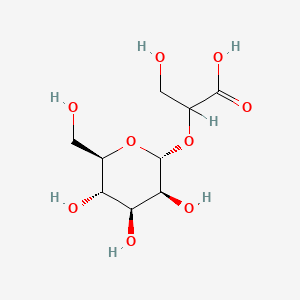
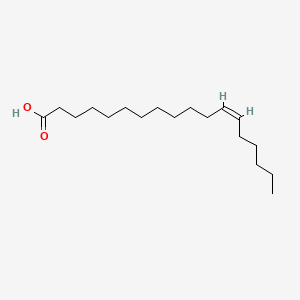
![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)
